molecular formula C22H21N5O2 B2943311 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide CAS No. 899738-54-6

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide

Cat. No.: B2943311
CAS No.: 899738-54-6
M. Wt: 387.443
InChI Key: MDTGXXMIZMXHIO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Its structure includes a 3,4-dimethylphenyl group at the 1-position and a 2-(m-tolyl)acetamide substituent at the 5-position (Figure 1).

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-5-4-6-17(9-14)11-20(28)25-26-13-23-21-19(22(26)29)12-24-27(21)18-8-7-15(2)16(3)10-18/h4-10,12-13H,11H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTGXXMIZMXHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. Its unique structural features contribute to its potential therapeutic applications.

Structural Characteristics

The compound features a bicyclic pyrazolo[3,4-d]pyrimidine core with several functional groups that enhance its biological activity. The structural formula can be summarized as follows:

Feature Description
Molecular Formula C20_{20}H22_{22}N4_{4}O
Molecular Weight 350.42 g/mol
Core Structure Pyrazolo[3,4-d]pyrimidine
Substituents 3,4-Dimethylphenyl and m-tolyl groups

Biological Activity Overview

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant biological activities, including:

  • Anticancer Activity : Many derivatives have shown potent cytotoxic effects against various cancer cell lines.
  • EGFR Inhibition : Some derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is a crucial target in cancer therapy.

1. Anticancer Properties

A study investigating the anticancer properties of similar pyrazolo[3,4-d]pyrimidine derivatives highlighted the effectiveness of these compounds against lung (A549) and colon (HCT-116) cancer cell lines. The following table summarizes key findings:

Compound Cell Line IC50_{50} (µM) Mechanism of Action
Compound 12bA5498.21Induces apoptosis and cell cycle arrest
Compound 12bHCT-11619.56EGFR inhibition

These results indicate that the compound's structural modifications significantly influence its potency against cancer cells.

2. Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with EGFR. The docking results suggest a strong binding affinity to the active site of EGFR, which is critical for its inhibitory activity.

The mechanism through which this compound exerts its biological effects involves:

  • Inhibition of EGFR signaling pathways.
  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at specific phases (S and G2/M).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound 36 (from )
  • Structure : N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide.
  • Key Differences: A 6-ethyl-4-oxopyrimidine replaces the pyrazolo[3,4-d]pyrimidinone core. Substituents: 3-methylpyrazole and m-tolylacetamide.
  • Activity : Optimized for selective inhibition of Ca²⁺/calmodulin-stimulated adenylyl cyclase. The ethyl group at the 6-position may enhance target selectivity compared to methyl substituents .
Example 83 (from )
  • Structure: Contains a dimethylamino group at the 4-position and a 3-fluoro-4-isopropoxyphenyl substituent.
  • Key Differences :
    • Fluorine and isopropoxy groups increase electronegativity and steric bulk.
  • Properties : Melting point (302–304°C) and molecular weight (571.2 g/mol) suggest higher crystallinity and stability compared to the target compound .

Functional Group Analogues

Antimicrobial Thiazolidinone Derivatives (from )
  • Example : N-(4-oxo-2-thioxothiazolidin-3-yl)-2-(5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetamide (Compound XVIII).
  • Key Differences: Thiazolidinone and tetrabromophthalazine substituents introduce electron-withdrawing effects.
  • Activity : Demonstrated moderate to high antimicrobial activity against gram-negative bacteria (e.g., Escherichia coli), attributed to the thioxo and bromine groups enhancing membrane disruption .
Pesticide Chloroacetamides (from )
  • Example : 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide.
  • Key Differences :
    • Chloro and isopropyl groups optimize herbicidal activity.
  • Relevance : Highlights the structural versatility of acetamide derivatives but diverges in application (agricultural vs. pharmacological) .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 3,4-Dimethylphenyl, 2-(m-tolyl)acetamide Hypothesized enzyme inhibition -
Compound 36 Pyrazole-pyrimidine 6-Ethyl, 3-methyl, m-tolylacetamide Selective adenylyl cyclase inhibition
Example 83 Pyrazolo[3,4-d]pyrimidinone Dimethylamino, 3-fluoro-4-isopropoxyphenyl High melting point (302–304°C)
Compound XVIII (Thiazolidinone) Thiazolidinone-phthalazine Tetrabromo, 3,4-dimethylphenyl Antimicrobial (gram-negative bacteria)
2-chloro-N-(2,3-dimethylphenyl)... Chloroacetamide Chloro, isopropyl Herbicidal (pesticide)

Research Findings and Implications

  • Substituent Effects :
    • Electron-Withdrawing Groups : Bromine (Compound XVIII) and fluorine (Example 83) enhance antimicrobial and physicochemical stability, respectively.
    • Alkyl Chains : Ethyl groups (Compound 36) improve enzyme selectivity over methyl .
  • Structural Flexibility: The pyrazolo[3,4-d]pyrimidinone scaffold accommodates diverse substituents, enabling tailored interactions with biological targets (e.g., enzymes, microbial membranes) .
  • Unresolved Questions: The target compound’s specific activity remains uncharacterized in the provided evidence.

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